molecular formula C13H22Cl2N2 B15058148 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride

Cat. No.: B15058148
M. Wt: 277.23 g/mol
InChI Key: ITNDAGFSBOVJQU-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Amination: The benzylated pyrrolidine is then reacted with ethylamine to introduce the ethanamine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

    1-(1-Benzylpyrrolidin-3-yl)methanamine dihydrochloride: Similar structure but with a methanamine group instead of an ethanamine group.

    1-(1-Benzylpyrrolidin-3-yl)propanamine dihydrochloride: Similar structure but with a propanamine group instead of an ethanamine group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. This makes it valuable for specific research applications where these unique properties are desired.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H

InChI Key

ITNDAGFSBOVJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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